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Introduction

1-Phenyl-1,2-butanediol is an aromatic diol with the chemical formula C10H1402.[1] Its
structure, featuring a phenyl group attached to a butane-1,2-diol backbone, imparts it with
chiral properties, making it a molecule of significant interest in stereoselective synthesis and as
a potential building block for pharmaceuticals. This technical guide provides a comprehensive
review of the available scientific literature on 1-Phenyl-1,2-butanediol, focusing on its
chemical properties, synthesis, spectral characterization, and potential biological relevance.

Chemical and Physical Properties

1-Phenyl-1,2-butanediol is a diol with a molecular weight of approximately 166.22 g/mol .[1]
The presence of two hydroxyl groups and a phenyl ring influences its solubility, reactivity, and
potential for biological interactions.

Property Value Reference
Molecular Formula C10H1402 [1]
Molecular Weight 166.22 g/mol [1]
IUPAC Name 1-phenylbutane-1,2-diol [1]
CAS Number 22607-13-2 [1]
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Synthesis of 1-Phenyl-1,2-butanediol

The synthesis of 1-Phenyl-1,2-butanediol can be achieved through various chemical and

biocatalytic methods. The stereoselective synthesis of this chiral molecule is of particular

importance for its applications in the pharmaceutical industry.

Biocatalytic Synthesis using Aspergillus niger

A notable method for the stereoselective synthesis of the related compound (S)-1-

phenylethane-1,2-diol involves the hydroxylation of 2-phenylethanol using the fungus

Aspergillus niger. This biotransformation highlights a green chemistry approach to producing

chiral diols.

Experimental Protocol: Biotransformation of 2-phenylethanol

This protocol is for the synthesis of (S)-1-phenylethane-1,2-diol, a closely related analogue of

1-Phenyl-1,2-butanediol, and illustrates a viable biocatalytic route.

Microorganism:Aspergillus niger (KKP 2301) is used as the biocatalyst.

Culture Preparation: The biocatalyst is prepared by cultivating the microorganism on a potato
dextrose broth (PDB) medium. Optimal growth is typically achieved after 3 days at 23°C on a
rotary shaker (135 rpm).

Biotransformation: The biotransformation is carried out in a bioreactor. The process involves
a 4-day reaction where 2-phenylethanol is converted to (S)-1-phenylethane-1,2-diol.

Reaction Conditions: In a half-preparative scale experiment using a 1.3 L batch reactor, 320
g of free A. niger mycelium was used to convert 5 mM of 2-phenylethanol (458 mg in 750
mL). The aeration was maintained at 0.5 L/min, and the temperature was kept at 23°C.

Yield: This process can yield (S)-1-phenylethane-1,2-diol at a final concentration of 447 mg/L
with an efficiency of 65% after four days.[1][2]
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Bioreactor
(4 days, 23°C, 0.5 L/min aeration)

Click to download full resolution via product page

Biocatalytic synthesis of a 1-phenyl-1,2-diol analogue.

Chemical Synthesis: Stereoselective Reduction

Another common strategy for synthesizing 1,2-diols is the stereoselective reduction of the
corresponding a-hydroxy ketone or diketone. For instance, the enantioselective hydrogenation
of 1-phenyl-1,2-propanedione can yield specific stereoisomers of 1-phenyl-1,2-propanediol.
This approach often employs chiral catalysts or biocatalysts like baker's yeast.

Experimental Protocol: Enantioselective Hydrogenation of a 1-phenyl-1,2-dione

This generalized protocol is based on the reduction of 1-phenyl-1,2-propanedione and is
applicable to the synthesis of 1-Phenyl-1,2-butanediol from the corresponding dione.

Reactant: 1-phenyl-1,2-butanedione.

o Catalyst: A platinum catalyst modified with a chiral agent such as cinchonidine.

o Reaction Conditions: The reaction is typically carried out in a pressurized reactor at around 5
bar and at a temperature range of 0—-25°C.

e Solvent: Solvents such as ethanol, ethyl acetate, or dichloromethane can be used.

o Procedure: The catalyst can be modified in situ (simultaneous addition of the reactant and
modifier) or through pre-modification (preadsorption of the modifier before adding the
reactant). The reaction progress is monitored to determine the conversion and enantiomeric
excess of the product. In similar reactions, the hydrogenation of the carbonyl group attached
to the phenyl ring is often preferred.
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Spectroscopic Data

The structural elucidation of 1-Phenyl-1,2-butanediol is confirmed through various
spectroscopic techniques.

Mass Spectrometry (GC-MS)

The mass spectrum of 1-Phenyl-1,2-butanediol provides information about its molecular
weight and fragmentation pattern.

m/z (Top 3 Peaks) Intensity
108 High

107 Medium
79 Low

Data sourced from PubChem CID 31433.[1]

NMR Spectroscopy

1H and 13C NMR spectroscopy are crucial for determining the detailed structure of the molecule.
While a complete, officially assigned spectrum is not readily available in the searched literature,
typical chemical shift regions for similar structures can be inferred.

Expected *H NMR Chemical Shifts:

Proton Expected Chemical Shift (ppm)
Phenyl-H 72-74

CH-OH (benzylic) 45-5.0

CH-OH 35-40

CH2 14-17

CHs 09-1.0

OH 2.0 - 4.0 (broad)
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Expected 3C NMR Chemical Shifts:

Carbon Expected Chemical Shift (ppm)
Phenyl-C (substituted) 140 - 145

Phenyl-C 125 - 129

CH-OH (benzylic) 75 - 80

CH-OH 70-75

CH:z 25-30

CHs 10-15

Infrared (IR) Spectroscopy

The IR spectrum of 1-Phenyl-1,2-butanediol shows characteristic absorption bands for its
functional groups.

Functional Group Wavenumber (cm~1?)
O-H stretch (alcohol) 3200 - 3600 (broad)
C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000

C=C stretch (aromatic) 1450 - 1600

C-O stretch (alcohol) 1000 - 1260

Biological Activity and Potential Signhaling Pathways

The biological activity of 1-Phenyl-1,2-butanediol is not extensively documented in the
scientific literature. However, the structural motif of a phenyl group attached to a diol is present
in various biologically active molecules. Diols, in general, can participate in numerous biological
processes, and their functionalization can significantly alter the biological activity of a parent
compound.
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While no specific signaling pathways involving 1-Phenyl-1,2-butanediol have been identified,
we can look at the broader class of aromatic diols and their potential interactions. For instance,
some phenolic compounds are known to interact with various cellular signaling cascades. It is
plausible that 1-Phenyl-1,2-butanediol, due to its phenyl and hydroxyl moieties, could interact
with enzymes or receptors, potentially influencing cellular pathways. However, without direct
experimental evidence, any proposed mechanism remains speculative.

Given the interest in chiral diols for pharmaceutical applications, it is conceivable that 1-
Phenyl-1,2-butanediol could serve as a scaffold for the development of new therapeutic
agents. For example, some 2-substituted 2-aminopropane-1,3-diols have been shown to
pOSSess immunosuppressive activity.

Hypothetical Interaction

. Interaction? Modulation? Leads to
. Potential Cellular Target :
. (Enzyme/Receptor) :

Click to download full resolution via product page

Hypothetical interaction of 1-Phenyl-1,2-butanediol with a cellular pathway.

Conclusion

1-Phenyl-1,2-butanediol is a chiral aromatic diol with potential applications in organic
synthesis and drug development. While methods for its stereoselective synthesis, particularly
biocatalytic routes, are being explored, a significant gap exists in the understanding of its
biological activities and mechanisms of action. Further research is warranted to elucidate its
pharmacological profile and to explore its potential as a precursor for novel therapeutic agents.
The data and protocols summarized in this guide provide a foundation for future investigations
into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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